3R-hydroxy-5Z-dodecenoic acid
Description
Properties
CAS No. |
88456-81-9 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(Z,3R)-3-hydroxydodec-5-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15)/b8-7-/t11-/m1/s1 |
InChI Key |
GZUALOWLHSCENG-SKVAFPRGSA-N |
Isomeric SMILES |
CCCCCC/C=C\C[C@H](CC(=O)O)O |
Canonical SMILES |
CCCCCCC=CCC(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3R-Hydroxy-5Z-dodecenoic acid typically involves the use of starting materials such as dodecenoic acid derivatives. The hydroxylation at the third carbon can be achieved through various methods, including catalytic hydrogenation and enzymatic processes. The Z-configuration of the double bond is maintained through careful control of reaction conditions, such as temperature and pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the hydroxylation and maintain the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions: 3R-Hydroxy-5Z-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products:
Oxidation: Formation of 3-oxo-5Z-dodecenoic acid.
Reduction: Formation of 3R-hydroxy-dodecanoic acid.
Substitution: Formation of various substituted dodecenoic acid derivatives
Scientific Research Applications
Antifungal Applications
The antifungal properties of 3R-hydroxy-5Z-dodecenoic acid have been extensively studied, particularly in the context of food safety and preservation. Research indicates that this compound exhibits significant inhibitory effects against various fungal strains.
Case Studies
-
Lactobacillus Plantarum Studies :
- In a study by Sjögren et al. (2003), this compound was isolated from the supernatant of Lactobacillus plantarum MiLAB 14. The compound demonstrated a minimum inhibitory concentration (MIC) between 10 to 100 μg/mL against molds and yeasts, indicating its potential as a natural antifungal agent in food products .
-
Bread Preservation :
- Black et al. (2013) explored the use of sourdough fermented with Lactobacillus hammesi, which increased the production of hydroxy fatty acids including this compound. The fermented bread exhibited extended shelf life by delaying the growth of Aspergillus niger and Penicillium roqueforti, demonstrating the practical application of this compound in food preservation .
Comparative Efficacy
A comparative analysis of various hydroxy fatty acids reveals that this compound holds competitive antifungal properties:
| Hydroxy Fatty Acid | Target Fungi | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | A. fumigatus | 210 | Mun et al. (2019) |
| 3-(R)-hydroxydecanoic acid | A. fumigatus, P. anomala, P. roqueforti | 100 | Broberg et al. (2007) |
| Coriolic acid | A. niger, M. plumbeus, P. roqueforti | 100 to 700 | Black et al. (2013) |
Agricultural Applications
In addition to food preservation, the antifungal properties of this compound can be leveraged in agriculture for crop protection against fungal pathogens, potentially reducing reliance on synthetic fungicides.
Future Research Directions
Further research is warranted to explore:
- The synthesis and optimization of this compound production using engineered strains of lactic acid bacteria.
- The formulation of biopesticides incorporating this compound for sustainable agricultural practices.
- Clinical studies assessing its efficacy and safety as a therapeutic agent against fungal infections.
Mechanism of Action
The mechanism of action of 3R-Hydroxy-5Z-dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The hydroxyl group and the double bond play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparisons
Structural Features
Table 1: Structural Comparison of Key Compounds
| Compound | Molecular Formula | Functional Groups | Double Bond Position | Hydroxyl Group Position |
|---|---|---|---|---|
| 3R-Hydroxy-5Z-dodecenoic acid | C₁₂H₂₂O₃ | Carboxylic acid, hydroxyl | 5Z | 3R |
| 5(Z)-Dodecenoic acid | C₁₂H₂₂O₂ | Carboxylic acid | 5Z | None |
| 5-Hexenoic acid, 3-hexenyl ester | C₁₂H₂₀O₂ | Ester | 3Z (ester chain) | None |
Key Observations :
- Compared to 5-hexenoic acid, 3-hexenyl ester (), the hydroxylated compound lacks an ester group, making it more hydrophilic and reactive in aqueous environments .
Physical and Chemical Properties
Key Observations :
- 5(Z)-Dodecenoic acid () is a flammable liquid (GHS02) with skin/eye irritation hazards, suggesting that the hydroxylated analog may share similar risks but with altered physical states due to hydrogen bonding .
- The ester compound () likely has lower polarity, increasing volatility compared to the carboxylic acid derivatives .
Q & A
Q. How should researchers design experiments to account for batch-to-batch variability in this compound samples?
- Methodological Answer : Implement quality control (QC) protocols, including purity checks (HPLC ≥95%), spectroscopic validation, and biological activity assays for each batch. Use statistical tools (e.g., ANOVA) to assess variability across replicates. Include internal controls (e.g., reference compounds) in all experimental runs to normalize data .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cellular assays?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. For multiplexed assays (e.g., cytokine profiling), employ multivariate analysis (e.g., PCA) to identify correlated responses. Validate significance with adjusted p-values (e.g., Benjamini-Hochberg correction) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratories studying inflammatory pathways?
- Methodological Answer : Follow GHS guidelines: Use fume hoods for aerosol prevention, wear nitrile gloves, and safety goggles. Implement spill containment measures (e.g., absorbent pads) and neutralize waste with 10% sodium bicarbonate before disposal. Conduct regular risk assessments for chronic exposure, referencing SDS data on skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
